Raloxifene Hydrochloride

Description

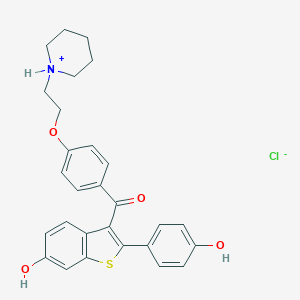

Structure

3D Structure of Parent

Properties

IUPAC Name |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXVVCILCIUCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84449-90-1 (Parent) | |

| Record name | Raloxifene hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082640048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1034181 | |

| Record name | Raloxifene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82640-04-8 | |

| Record name | Raloxifene hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82640-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raloxifene hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082640048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RALOXIFENE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RALOXIFENE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Raloxifene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RALOXIFENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F86W47BR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthetic Maze: A Technical Guide to Raloxifene Hydrochloride Production

For Immediate Release

A deep dive into the chemical synthesis of raloxifene hydrochloride, a critical selective estrogen receptor modulator (SERM), reveals a landscape of evolving methodologies aimed at improving efficiency, safety, and yield. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the primary synthetic pathways, complete with detailed experimental protocols, comparative data, and visual representations of the core chemical transformations.

This compound, marketed as Evista, is a cornerstone in the prevention and treatment of osteoporosis and has shown efficacy in reducing the risk of invasive breast cancer in postmenopausal women.[1][2] Its synthesis has been a subject of extensive research, leading to the development of multiple generations of synthetic routes, each with its own set of advantages and challenges. This guide will explore the foundational strategies and key chemical reactions that underpin the manufacturing of this vital pharmaceutical agent.

Core Synthetic Strategies: A Three-Pronged Approach

The synthesis of this compound generally revolves around three core strategies: aroylation, carbon-carbon bond formation, and nucleophilic substitution, with the central building block being a substituted benzothiophene core.[1] These strategies are often employed in multi-step sequences to construct the complex molecular architecture of raloxifene.

A prevalent approach involves the Friedel-Crafts acylation of a pre-formed 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene with 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride.[3][4] This key step is typically followed by a demethylation reaction to unmask the phenolic hydroxyl groups, a critical feature for the drug's biological activity.[3][4]

Alternative routes have been developed to enhance the overall efficiency and to circumvent the use of hazardous reagents. These include methods that leverage Suzuki coupling reactions to form key carbon-carbon bonds and innovative approaches to the deprotection of functional groups.[1]

Visualizing the Pathways

To elucidate the relationships between the key intermediates and reactions, the following diagrams, generated using the DOT language, illustrate the primary synthetic pathways.

Experimental Protocols: A Closer Look

The following sections provide detailed methodologies for key experiments cited in the synthesis of this compound.

Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

This intermediate is central to many raloxifene synthesis routes. One common preparation involves the reaction of 3-methoxybenzenethiol with 2-bromo-1-(4-methoxyphenyl)ethanone followed by a cyclodehydration reaction.[5]

-

Step 1: Synthesis of 1-(4-Methoxy-phenyl)-2-(3-methoxy-phenylsulfanyl)-ethanone. To a solution of 3-methoxy benzenethiol (400 g, 2.8 mol) in ethanol (800 mL) at 0-5°C, a 20% potassium hydroxide solution (160 g, 2.8 mol) is added dropwise over 1 hour. After stirring for 10 minutes, 2-bromo-1-(4-methoxy-phenyl)-ethanone (652 g, 2.85 mol) is added portion-wise at 0-5°C over 1.5 hours. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. Deionized water (1.0 L) is then added, and the mixture is stirred for 30 minutes at room temperature. The resulting solid is filtered and washed with water (200 mL) to yield the crude product.[5]

-

Step 2: Cyclodehydration to 6-Methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophene. The crude product from the previous step is subjected to cyclodehydration using a dehydrating agent such as polyphosphoric acid or methanesulfonic acid to yield the desired benzothiophene derivative.[3][5] In a variation, methanesulfonic acid (61 g, 0.63 mol) is added to a solution of 6-Methoxy-3-(4-methoxy-phenyl)-benzo[b]thiophene (170 g, 0.63 mol) in toluene (700 mL) at room temperature. The mixture is then stirred at 90°C for 4 hours.[5]

Friedel-Crafts Acylation and Demethylation

This two-step process is a widely used method to introduce the final side chain and deprotect the hydroxyl groups.

-

Step 1: Acylation. To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride (14.3 g, 0.05 mol) in methylene dichloride (400 mL) and pyridine (0.5 mL) at 25-35°C, thionyl chloride (23.8 g, 0.20 mol) is added dropwise. The mixture is stirred for 2 hours at 40-45°C. Excess thionyl chloride and solvent are removed under vacuum to afford the crude acid chloride. This crude product is then dissolved in methylene dichloride (150 mL) and cooled to 0-10°C. 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (10.8 g, 0.04 mol) is added, followed by the portion-wise addition of anhydrous aluminum chloride (37.0 g, 0.28 mol) over 30 minutes. The mixture is allowed to warm to 30°C and stirred for 2 hours at 25-35°C.[4]

-

Step 2: Demethylation. Following the acylation, decanethiol (28.0 g, 0.16 mol) is added to the reaction mixture, which is then stirred for 2 hours at 25-35°C. The reaction is quenched with a mixture of methanol (100 mL), ice (200 g), and concentrated HCl (15 mL) and stirred for 1 hour. The precipitated solid is collected, washed with water, and dried to afford crude raloxifene.[4] A greener alternative to the foul-smelling ethanethiol is the use of odorless decanethiol for the demethylation step.[3]

Improved Deprotection of Sulfonyl Groups

An alternative strategy involves the use of sulfonyl protecting groups, which are later removed in a high-yielding, environmentally friendly process.

-

Step 1: Acylation of the Protected Benzothiophene. 6-methylsulfonyloxy-2-[4-methysulfonyloxy) phenyl] benzothiophene (50g) is reacted with 4-[2-(piperidinyl)ethoxy]benzoyl chloride hydrochloride in the presence of aluminum chloride (137.5 g) in dichloromethane at 10-15°C, and the reaction is maintained for 4 hours at 25-35°C. The reaction is quenched with water at 0-5°C. The organic layer is separated, washed, and the solvent is distilled off to yield the acylated intermediate with a purity of 97% by HPLC and a yield of 82%.[6]

-

Step 2: Hydrolysis (Deprotection) in Water. The intermediate from the previous step is subjected to hydrolysis in an aqueous medium under basic conditions (e.g., with KOH) at reflux temperature. After the reaction, the raloxifene free base is isolated from the water and then converted to the hydrochloride salt in aqueous methanol. This method is highlighted for its high yield and cost-effectiveness. The final product is obtained with a purity of 99.9% by HPLC and a yield of 88%.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from the described experimental protocols for easy comparison.

Table 1: Synthesis of 6-Methylsulfonyloxy-2-[4-methylsulfonyloxy)phenyl]-3-[4-(2-(piperidinyl)ethoxy]benzoyl]benzothiophene hydrochloride

| Parameter | Value | Reference |

| Starting Material | 6-methylsulfonyloxy-2-[4-methysulfonyloxy) phenyl] benzothiophene | [6] |

| Reagent | 4-[2-(piperidinyl)ethoxy]benzoyl chloride hydrochloride | [6] |

| Catalyst | Aluminum chloride | [6] |

| Solvent | Dichloromethane | [6] |

| Temperature | 10-15°C initially, then 25-35°C | [6] |

| Reaction Time | 4 hours | [6] |

| Yield | 82% | [6] |

| Purity (HPLC) | 97% | [6] |

Table 2: Hydrolysis and Conversion to this compound

| Parameter | Value | Reference |

| Starting Material | 6-methylsulfonyloxy-2-[4-methylsulfonyloxy)phenyl]-3-[4-(2-(piperidinyl)ethoxy]benzoyl]benzothiophene hydrochloride | [6] |

| Reagent | Potassium Hydroxide (KOH) | [6] |

| Solvent | Water, then aqueous methanol | [6] |

| Temperature | Reflux, then 65-70°C for HCl salt formation | [6] |

| Yield | 88% | [6] |

| Purity (HPLC) | 99.9% | [6] |

| Melting Range | 258-260°C | [6] |

Table 3: Friedel-Crafts Acylation and Demethylation using Decanethiol

| Parameter | Value | Reference |

| Starting Material | 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | [4] |

| Acylating Agent | 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride | [4] |

| Catalyst | Anhydrous aluminum chloride | [4] |

| Demethylating Agent | Decanethiol | [4] |

| Solvent | Methylene dichloride | [4] |

| Temperature | 0-10°C for acylation, 25-35°C for demethylation | [4] |

| Yield | 53.3% (after crystallization) | [4] |

| Melting Point | 258-260°C | [4] |

Conclusion

The synthesis of this compound has evolved significantly, with newer methods focusing on greener chemistry, improved yields, and simplified purification processes. The choice of a particular synthetic route in an industrial setting will depend on a variety of factors, including cost of raw materials, process safety, and the desired purity of the final product. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals working on the development and optimization of this compound synthesis.

References

A Comprehensive Technical Guide on the Physicochemical Properties of Raloxifene Hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of Raloxifene Hydrochloride, a selective estrogen receptor modulator (SERM). As a Biopharmaceutics Classification System (BCS) Class II compound, its low solubility and high permeability present unique challenges and opportunities in drug formulation and development. This document consolidates essential data, outlines detailed experimental protocols, and visualizes key biological and experimental pathways to support advanced research and development.

General Physicochemical Properties

This compound is a benzothiophene derivative supplied as an almost white to pale-yellow crystalline powder.[1][2] Its fundamental properties are crucial for its handling, processing, and formulation.

| Property | Data | Reference |

| Chemical Name | [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone, monohydrochloride | [3] |

| CAS Number | 82640-04-8 (for Hydrochloride); 84449-90-1 (for free base) | [3][4] |

| Molecular Formula | C₂₈H₂₈ClNO₄S | [4][5][6] |

| Molecular Weight | 510.05 g/mol | [6] |

| Appearance | Almost white to pale yellow crystalline solid/powder | [1][3] |

| Predicted pKa | 8.83 ± 0.15 | [7] |

Solubility Profile

Raloxifene HCl's poor aqueous solubility is a critical factor influencing its bioavailability, which is approximately 2%.[1][8] It is classified as a BCS Class II drug, characterized by low solubility and high membrane permeability.[1] Its solubility is highly dependent on the solvent and the pH of the medium.

| Solvent/Medium | Solubility | Temperature | Reference |

| Water | Very slightly soluble; 560 µg/L | 25°C | [1][7] |

| Aqueous Buffers (general) | Sparingly soluble | - | [3] |

| 0.001 N HCl (pH 3.0) | Exhibits highest drug dissolution among tested buffers | - | [9][10] |

| DMSO | 15 - 28 mg/mL; Freely soluble | - | [1][3] |

| Dimethylformamide (DMF) | 10 mg/mL | - | [3] |

| Ethanol | 0.1 mg/mL; Slightly soluble | - | [1][3] |

| Methanol | Sparingly soluble | - | [1] |

| Isopropyl Alcohol | Very slightly soluble; 1.47 x 10⁻⁴ (mole fraction) | 323.2 K | [1][11] |

| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL (when predissolved in DMSO) | - | [3] |

Solid-State Characterization

The solid-state properties of Raloxifene HCl, including its melting point and crystalline nature, are vital for manufacturing, stability, and dissolution performance.

Differential Scanning Calorimetry (DSC) analysis shows a sharp endothermic peak corresponding to the melting of the crystalline form.

| Parameter | Value | Reference |

| Melting Point | 266.44 °C - 268.5 °C | [12] |

Raloxifene HCl typically exists as a crystalline solid. Powder X-ray Diffraction (XRPD) studies confirm its crystalline structure through characteristic sharp peaks.[13][14] Conversion to an amorphous state, often through processes like creating solid dispersions, has been shown to significantly enhance its solubility and dissolution rate.[13][15] The transition from a crystalline to an amorphous state is typically confirmed by the disappearance of sharp peaks in DSC thermograms and XRPD patterns.[16]

Stability

The stability of Raloxifene HCl is essential for ensuring its quality, safety, and efficacy throughout its shelf life.

-

Solid-State Stability : As a crystalline solid, it is stable for at least four years when stored at -20°C and for at least two years at room temperature.[3] Studies show that the powder is stable under heat and light stress conditions.[17] However, humidity can negatively affect the chemical stability of its tablet formulations.[17][18]

-

Solution Stability : Aqueous solutions of Raloxifene HCl are not recommended for storage for more than one day.[3] In dissolution media such as 0.001 N HCl, it demonstrates stability for at least 24 hours at room temperature and for 2 hours at 37°C.[10]

Biological Context: Signaling Pathways

Raloxifene's therapeutic effects are mediated through its tissue-selective interaction with estrogen receptors (ERα and ERβ).

Caption: Raloxifene's SERM mechanism of action.

In addition to its primary SERM activity, research has shown Raloxifene can interfere with other signaling cascades, such as the IL-6/gp130/STAT3 pathway, which is relevant in certain cancer models.[19]

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Raloxifene - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C28H28ClNO4S | CID 54900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Raloxifene | 84449-90-1 [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. Solubility determination of this compound in ten pure solvents at various temperatures: Thermodynamics-based analysis and solute-solvent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 47.94.85.12:8889 [47.94.85.12:8889]

- 14. researchgate.net [researchgate.net]

- 15. Preparation and evaluation of raloxifene-loaded solid dispersion nanoparticle by spray-drying technique without an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scielo.sld.cu [scielo.sld.cu]

- 18. Stability study of Raloxifene tablets [medigraphic.com]

- 19. Raloxifene inhibits pancreatic adenocarcinoma growth by interfering with ERβ and IL-6/gp130/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Raloxifene Hydrochloride in Bone Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene hydrochloride, a second-generation selective estrogen receptor modulator (SERM), is a critical therapeutic agent in the prevention and treatment of postmenopausal osteoporosis.[1] Unlike conventional estrogen replacement therapy, raloxifene exhibits tissue-specific estrogen agonist or antagonist effects.[2] In bone tissue, it functions primarily as an estrogen agonist, effectively reducing bone resorption and decreasing the risk of vertebral fractures.[3][4] This guide provides a detailed examination of the molecular mechanisms through which raloxifene exerts its effects on the primary cells of bone: osteoblasts, osteoclasts, and osteocytes. It includes a synthesis of quantitative data from key studies, detailed experimental protocols, and visual representations of the core signaling pathways.

Mechanism of Action on Osteoblasts

Raloxifene positively influences osteoblasts, the bone-forming cells, by promoting their proliferation, differentiation, and survival. This action is primarily mediated through its binding to estrogen receptors (ERs), predominantly ERα, within these cells.[5]

Signaling Pathways in Osteoblasts

Estrogen Receptor (ER) Signaling: Upon binding to ERs, raloxifene induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The raloxifene-ER complex then binds to estrogen response elements (EREs) or other transcription factor binding sites on the DNA, modulating the transcription of target genes.[6] This process stimulates the expression of genes associated with osteoblast differentiation and function, such as alkaline phosphatase (ALP) and type I collagen.[7]

Transforming Growth Factor-β (TGF-β) Signaling: Raloxifene has been shown to increase the production of TGF-β3 in bone.[1][3] TGF-β is a potent cytokine that promotes the recruitment of osteoblast precursors and enhances the synthesis of bone matrix proteins. The upregulation of TGF-β3 by raloxifene contributes to its anabolic effect on bone.

Wnt/β-catenin Signaling: Evidence suggests that raloxifene can also modulate the Wnt/β-catenin signaling pathway, a critical pathway for osteoblastogenesis. Studies have shown that raloxifene can increase the expression of β-catenin and ERα, promoting osteoblast proliferation.[8][9]

Diagram: Raloxifene Signaling in Osteoblasts

Caption: Raloxifene signaling pathways in osteoblasts.

Quantitative Data on Osteoblast Activity

| Parameter | Cell Type | Raloxifene Concentration | Effect | Reference |

| Proliferation | Neonatal mouse calvarial osteoblasts | Concentration-dependent | Increase | [10] |

| Cbfa1/Runx2 mRNA | Neonatal mouse calvarial osteoblasts | Not specified | Increase | [10] |

| α2 procollagen type I chain mRNA | Neonatal mouse calvarial osteoblasts | Not specified | Increase | [10] |

| OPG mRNA levels | Human osteoblasts | 10⁻⁷ M (72h) | 2.2 to 2.9-fold increase | [7] |

| OPG protein secretion | Human osteoblasts | 10⁻⁷ M (72h) | 2.2 to 2.9-fold increase | [7] |

| Type 1 collagen secretion | Human osteoblasts | 10⁻⁷ M | 3-fold increase | [7] |

| Alkaline phosphatase (ALP) activity | Human osteoblasts | 10⁻⁷ M | 2-fold increase | [7] |

| Alkaline phosphatase (ALP) activity | Cultured rat osteoblasts | Not specified | Significant increase | [11] |

Mechanism of Action on Osteoclasts

Raloxifene's primary anti-osteoporotic effect stems from its potent inhibition of osteoclasts, the cells responsible for bone resorption. This is achieved through both direct and indirect mechanisms.

Signaling Pathways in Osteoclasts

RANKL/OPG Pathway: A key indirect mechanism of raloxifene is its modulation of the RANKL/OPG signaling axis in osteoblasts. By binding to ERs in osteoblasts, raloxifene stimulates the production of osteoprotegerin (OPG), a decoy receptor for RANKL, and can decrease the expression of RANKL.[7][12] OPG binds to RANKL, preventing it from activating its receptor, RANK, on the surface of osteoclast precursors. This inhibition of RANKL-RANK signaling suppresses the differentiation and activation of osteoclasts, leading to reduced bone resorption.

Cytokine Regulation: Raloxifene has been shown to inhibit the production of pro-osteoclastogenic cytokines by osteoblasts, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6).[10] By reducing the levels of these inflammatory cytokines in the bone microenvironment, raloxifene further curtails osteoclast activity.

Direct Effects on Osteoclasts: While the indirect effects via osteoblasts are well-established, some studies suggest that raloxifene may also have direct effects on osteoclasts, although this is an area of ongoing research.

Diagram: Raloxifene's Indirect Action on Osteoclasts

Caption: Indirect mechanism of raloxifene on osteoclasts.

Quantitative Data on Osteoclast Activity

| Parameter | Cell/Tissue Type | Raloxifene Concentration | Effect | Reference |

| Number of osteoclasts | Neonatal mouse bone marrow cultures | 10⁻¹¹ M | 48% reduction | [10] |

| Bone resorption | Pit assay | 10⁻⁹ M | Maximal inhibition | [10] |

| IL-1β mRNA expression | Neonatal mouse bone marrow cultures | Low concentration | Inhibition | [10] |

| IL-6 mRNA expression | Neonatal mouse bone marrow cultures | Low concentration | Inhibition | [10] |

| IL-6 expression | Human osteoblasts | Not specified | 25-45% inhibition | [7] |

| RANKL levels | Serum of postmenopausal women | 1 year of treatment | Significant decrease | [13] |

| OPG/RANKL ratio | Serum of postmenopausal women | 1 year of treatment | Significant decrease | [13] |

Mechanism of Action on Osteocytes

Osteocytes, the most abundant bone cells embedded within the bone matrix, play a crucial role in sensing mechanical strain and orchestrating bone remodeling. Estrogen deficiency is associated with increased osteocyte apoptosis (programmed cell death), which can lead to bone fragility.

Effects on Osteocyte Apoptosis

The effect of raloxifene on osteocyte apoptosis is a subject of ongoing investigation. Some studies in postmenopausal women have not found direct evidence for a significant effect of raloxifene on osteocyte apoptosis.[14][15] However, one study observed that the percentage of empty lacunae (an indirect indicator of osteocyte death) increased in the placebo group but not in the raloxifene group, suggesting a potential protective effect of raloxifene on osteocyte survival.[14][15] Further research is needed to fully elucidate the molecular mechanisms by which raloxifene may influence osteocyte viability.

Quantitative Data on Osteocyte Parameters

| Parameter | Study Population | Treatment | Result | Reference |

| Percentage of apoptotic osteocytes | Postmenopausal women | 2 years of raloxifene | No significant difference from baseline | [14][15] |

| Percentage of empty lacunae | Postmenopausal women | 2 years of raloxifene | No significant change (increased in placebo group) | [14][15] |

Detailed Experimental Protocols

Osteoclast Differentiation and TRAP Staining Assay

This assay is used to assess the formation of mature, multinucleated osteoclasts from precursor cells.

Methodology:

-

Cell Culture: Bone marrow cells are flushed from the long bones of mice and cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and M-CSF (macrophage colony-stimulating factor) to generate bone marrow-derived macrophages (BMMs).

-

Osteoclast Differentiation: BMMs are then cultured in the presence of M-CSF and RANKL to induce differentiation into osteoclasts. Experimental groups are treated with varying concentrations of this compound.

-

TRAP Staining: After a set culture period (typically 4-6 days), cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Fixation: Cells are fixed with 10% formalin for 10 minutes.

-

Staining Solution: A solution containing naphthol AS-MX phosphate as a substrate and Fast Red Violet LB salt in a tartrate-containing buffer (pH 5.0) is prepared.[16][17][18]

-

Incubation: The fixed cells are incubated with the TRAP staining solution at 37°C until a red/purple color develops in the osteoclasts.

-

-

Quantification: TRAP-positive multinucleated (≥3 nuclei) cells are counted as mature osteoclasts.

Diagram: Osteoclast Differentiation Assay Workflow

Caption: Workflow for osteoclast differentiation and TRAP staining.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in cell lysates, providing insights into the activation of signaling pathways.

Methodology:

-

Cell Culture and Treatment: Osteoblasts or other relevant bone cells are cultured and treated with raloxifene for specified durations.

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-β-catenin, anti-ERα, anti-phospho-Smad2/3).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured using an imaging system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to a loading control protein (e.g., β-actin or GAPDH).

Conclusion

This compound exerts its bone-protective effects through a multifaceted mechanism of action on bone cells. Its primary role as an estrogen agonist in bone leads to the stimulation of osteoblast function and the potent inhibition of osteoclast-mediated bone resorption, largely through the modulation of the RANKL/OPG and TGF-β signaling pathways. While its direct impact on osteocyte survival requires further investigation, the existing evidence points towards a favorable profile in maintaining bone homeostasis. This in-depth understanding of raloxifene's cellular and molecular mechanisms is paramount for the continued development of targeted therapies for osteoporosis and other bone disorders.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice [openorthopaedicsjournal.com]

- 4. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. academic.oup.com [academic.oup.com]

- 8. [Fluid shear stress and raloxifene stimulates the proliferation of osteoblast through regulating the expresstion of β-catenin and estrogen receptor α] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluid Shear Stress and Raloxifene Stimulates the Proliferation of Osteoblast Through Regulating the Expresstion of β-catenin and Estrogen Receptor α [jsu-mse.com]

- 10. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Effect of raloxifene and estradiol on the biological function and osteoprotegerin expression of osteoblasts in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Raloxifene inhibits bone loss and improves bone strength through an Opg-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of raloxifene therapy on circulating osteoprotegerin and RANK ligand levels in post-menopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of Raloxifene Treatment on Osteocyte Apoptosis in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of raloxifene treatment on osteocyte apoptosis in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. urmc.rochester.edu [urmc.rochester.edu]

- 18. researchgate.net [researchgate.net]

The Architecture of Selectivity: A Technical Guide to the Structure-Activity Relationship of Raloxifene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), represents a cornerstone in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk. Its clinical success is underpinned by a remarkable tissue-specific pharmacology, acting as an estrogen agonist in the skeletal system while exhibiting antagonist properties in breast and uterine tissues. This tissue selectivity is not serendipitous but is dictated by the intricate interplay between its molecular architecture and the estrogen receptors (ERα and ERβ). This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of raloxifene, dissecting the roles of its core structural motifs. We will examine quantitative binding and activity data, detail key experimental protocols for its evaluation, and visualize the critical signaling pathways it modulates.

Molecular Structure and Pharmacological Profile

Raloxifene is a nonsteroidal benzothiophene derivative. Its structure features three key components that are critical to its biological activity: the rigid benzothiophene core, two phenolic hydroxyl groups, and a basic piperidine-containing side chain. This specific arrangement allows raloxifene to bind with high affinity to both ERα and ERβ, inducing distinct conformational changes in the receptor that differ from those induced by the natural ligand, 17β-estradiol. These conformational changes dictate the recruitment of either co-activator or co-repressor proteins, leading to its tissue-dependent agonist or antagonist effects.[1][2]

The agonist action in bone is crucial for its therapeutic effect on osteoporosis. Raloxifene mimics estrogen's effects by decreasing bone resorption and turnover, thereby increasing bone mineral density and reducing the risk of vertebral fractures.[3] Conversely, its antagonist activity in breast tissue, where it blocks estrogen-stimulated proliferation of mammary cells, is responsible for its utility in breast cancer risk reduction.[4]

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of raloxifene is highly sensitive to modifications of its chemical structure. Extensive research has elucidated the specific contributions of each molecular component to its binding affinity and functional activity.

The Benzothiophene Core and Phenolic Hydroxyls

The 2-arylbenzothiophene scaffold serves as a rigid backbone, correctly positioning the key interacting moieties within the ligand-binding pocket of the estrogen receptor. The hydroxyl groups at the 6 and 4' positions are paramount for high-affinity binding, as they mimic the phenolic A-ring and 17β-hydroxyl group of estradiol.[5]

-

The 6-Hydroxyl Group: This group is a critical hydrogen bond donor, interacting with the residues Glu353 and Arg394 in the ERα ligand-binding domain. Its removal or methylation leads to a dramatic decrease in binding affinity.[3][6]

-

The 4'-Hydroxyl Group: While also important, the 4'-hydroxyl group is slightly more tolerant to modification. It forms a hydrogen bond with His524.[6] Small, electronegative substituents like fluoro or chloro at this position are generally well-tolerated, whereas larger, bulky groups can increase uterine stimulation, a detrimental effect for a SERM.[3]

The Basic Side Chain

The ethoxy-piperidine side chain is the primary determinant of raloxifene's antagonist activity in tissues like the breast and uterus. This bulky side chain sterically hinders the conformational change required for the recruitment of co-activators. Specifically, it displaces helix 12 of the ER, a critical step for transcriptional activation. The nitrogen atom within the piperidine ring is crucial, forming a key hydrogen bond with Asp351 of ERα.[1][6] Replacing this nitrogen with a carbon atom, thereby removing the hydrogen bond capability, can convert the molecule from an antagonist to an agonist.[7]

Quantitative Biological Data

The following tables summarize the quantitative data on the binding affinity and in vitro antagonist activity of raloxifene and its key analogs.

Table 1: Estrogen Receptor Binding Affinity of Raloxifene and Analogs

| Compound | Modification | ERα RBA (%)¹ | ERβ RBA (%)¹ |

| 17β-Estradiol | Endogenous Ligand | 100 | 100 |

| Raloxifene | - | 63 | 35 |

| Analog 1 | 6-des-hydroxy | <0.1 | <0.1 |

| Analog 2 | 4'-des-hydroxy | 1.2 | 0.5 |

| Analog 3 | 6-methoxy | 0.3 | 0.1 |

| Analog 4 | 4'-fluoro | 55 | 28 |

| Analog 5 | 4'-chloro | 48 | 25 |

| Analog 6 | Piperidine replaced with Pyrrolidine | 58 | 31 |

¹ Relative Binding Affinity (RBA) compared to 17β-estradiol, where [³H]Estradiol is the radioligand.

Table 2: In Vitro Antagonist Activity in MCF-7 Breast Cancer Cells

| Compound | Modification | IC₅₀ (nM)² |

| Raloxifene | - | 0.8 |

| Analog 1 | 6-des-hydroxy | >10,000 |

| Analog 2 | 4'-des-hydroxy | 250 |

| Analog 3 | 6-methoxy | >10,000 |

| Analog 4 | 4'-fluoro | 1.1 |

| Analog 5 | 4'-chloro | 1.5 |

| Analog 6 | Piperidine replaced with Pyrrolidine | 1.0 |

² IC₅₀ for inhibition of estrogen-stimulated proliferation.

Key Signaling Pathways

Raloxifene's tissue-specific effects are a result of differential gene regulation. In bone, its agonist activity is partly mediated by stimulating the expression of Transforming Growth Factor-beta 3 (TGF-β3), a cytokine that inhibits osteoclast activity.[8] It also inhibits the production of pro-osteoclastogenic cytokines like Interleukin-6 (IL-6).[4][9] In breast cancer cells, its antagonist action blocks estrogen-dependent gene transcription, leading to cell cycle arrest.

Caption: Raloxifene's tissue-selective signaling mechanism.

Experimental Protocols

The evaluation of SERMs like raloxifene relies on a battery of standardized in vitro and in vivo assays.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to ERα and ERβ.

Caption: Workflow for a competitive ER binding assay.

Methodology:

-

Preparation of ER Source: Uterine cytosol from ovariectomized rats is prepared by homogenization in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol). The homogenate is centrifuged to obtain the cytosol containing the estrogen receptors.

-

Competitive Incubation: A constant concentration of [³H]17β-estradiol (e.g., 0.5-1.0 nM) is incubated with the cytosol preparation in the presence of increasing concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁴ M).

-

Separation: The receptor-bound radioligand is separated from the free radioligand. A common method is the use of a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

-

Quantification: After washing, the radioactivity in the HAP pellet is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as percent inhibition versus log concentration of the test compound. The IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.

MCF-7 Cell Proliferation Assay

This assay assesses the estrogenic (agonist) or anti-estrogenic (antagonist) effect of a compound on the proliferation of the ER-positive human breast cancer cell line, MCF-7.

Methodology:

-

Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

-

Seeding: Cells are seeded into 96-well plates at a low density (e.g., 400-1000 cells/well) and allowed to attach.

-

Treatment:

-

For Antagonist Activity: Cells are treated with a fixed concentration of 17β-estradiol (to stimulate proliferation) plus increasing concentrations of the test compound (e.g., raloxifene).

-

For Agonist Activity: Cells are treated with increasing concentrations of the test compound alone.

-

-

Incubation: Plates are incubated for a period of 6-7 days to allow for cell proliferation.

-

Quantification of Proliferation: Cell viability/proliferation is measured using assays such as MTT, crystal violet staining, or CyQUANT. The absorbance or fluorescence is read on a plate reader.

-

Data Analysis: For antagonist activity, the IC₅₀ is determined from the dose-response curve of inhibition of estradiol-stimulated growth. For agonist activity, the EC₅₀ (concentration for 50% of maximal stimulation) is calculated.

Conclusion

The selective pharmacology of raloxifene is a direct consequence of its specific molecular structure. The benzothiophene core, the precise placement of phenolic hydroxyls, and the antagonist-driving piperidine side chain all contribute to its unique profile of ER binding and tissue-specific gene regulation. The structure-activity relationships detailed in this guide highlight the chemical subtleties that govern the transformation of an estrogen receptor ligand from a broad agonist into a highly selective and therapeutically valuable SERM. This understanding is not only crucial for optimizing the use of raloxifene but also serves as a foundational blueprint for the rational design of future generations of selective nuclear receptor modulators.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Structural features underlying raloxifene's biophysical interaction with bone matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of 4D-QSAR Studies to a Series of Raloxifene Analogs and Design of Potential Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel nonsteroidal selective estrogen receptor modulators. Carbon and heteroatom replacement of oxygen in the ethoxypiperidine region of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Estrogen Receptor Binding Affinity of Raloxifene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene hydrochloride, a second-generation selective estrogen receptor modulator (SERM), exhibits a complex pharmacological profile characterized by tissue-specific estrogen agonist and antagonist effects. Central to its mechanism of action is its high-affinity binding to estrogen receptors alpha (ERα) and beta (ERβ). This technical guide provides a comprehensive overview of the quantitative binding affinity of raloxifene for these receptors, details the experimental protocols for determining these values, and illustrates the associated signaling pathways.

Quantitative Estrogen Receptor Binding Affinity

This compound demonstrates a high binding affinity for both estrogen receptor isoforms, comparable to that of the endogenous ligand, 17β-estradiol.[1][2] This affinity is the basis for its ability to compete with estrogen and modulate receptor activity.[3] The binding affinity is quantified through various metrics, including the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

The following tables summarize the reported binding affinities of this compound for human ERα and ERβ.

Table 1: Binding Affinity of this compound for Estrogen Receptor α (ERα)

| Parameter | Value (nM) | Reference(s) |

| IC50 | 1.8 | [4] |

| IC50 | 9.28 | [5] |

| IC50 | 0.34 | [6] |

| RBA (%) | 41.2 (median, range: 7.8–69) | [7] |

Table 2: Binding Affinity of this compound for Estrogen Receptor β (ERβ)

| Parameter | Value (nM) | Reference(s) |

| IC50 | 12 | [4] |

| RBA (%) | 5.34 (median, range: 0.54–16) | [7] |

IC50: The concentration of a drug that is required for 50% inhibition in vitro. RBA: Relative Binding Affinity, expressed as a percentage of the affinity of 17β-estradiol.

Experimental Protocols

The determination of estrogen receptor binding affinity is primarily achieved through competitive radioligand binding assays. This method quantifies the ability of a test compound, such as raloxifene, to displace a radiolabeled ligand from the estrogen receptor.

Competitive Radioligand Binding Assay

Objective: To determine the IC50 and subsequently the Ki of this compound for ERα and ERβ.

Materials:

-

Receptor Source: Purified recombinant human ERα or ERβ.[8]

-

Radioligand: [3H]17β-estradiol.[8]

-

Test Compound: this compound.

-

Assay Buffer: Tris-based buffer (e.g., Tris-HCl) at a physiological pH.

-

Separation Medium: Hydroxylapatite slurry or size-exclusion chromatography columns.[8]

-

Scintillation Cocktail and Counter.

Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a working solution of [3H]17β-estradiol at a concentration near its Kd for the respective receptor.

-

-

Assay Setup:

-

In microcentrifuge tubes or a multi-well plate, combine the purified estrogen receptor with increasing concentrations of this compound.

-

Add the [3H]17β-estradiol to all tubes.

-

Include control tubes for:

-

Total Binding: Receptor + [3H]17β-estradiol (no competitor).

-

Non-specific Binding: Receptor + [3H]17β-estradiol + a saturating concentration of unlabeled 17β-estradiol.

-

-

-

Incubation:

-

Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Add hydroxylapatite slurry to each tube to bind the receptor-ligand complexes.

-

Alternatively, use size-exclusion chromatography to separate the larger receptor-bound radioligand from the smaller free radioligand.[8]

-

Wash the hydroxylapatite pellets or collect the appropriate fractions from the chromatography column.

-

-

Quantification:

-

Add scintillation cocktail to the washed pellets or collected fractions.

-

Measure the radioactivity using a liquid scintillation counter.[8]

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway

Raloxifene's binding to the estrogen receptor induces conformational changes that are distinct from those induced by estradiol.[2] This leads to differential recruitment of co-activator and co-repressor proteins, resulting in tissue-specific gene regulation.[9]

Caption: Raloxifene's tissue-selective estrogen receptor signaling pathway.

Experimental Workflow

The following diagram outlines the workflow for the competitive radioligand binding assay described in section 2.1.

Caption: Workflow for competitive radioligand binding assay.

Conclusion

This compound's high affinity for both ERα and ERβ is a cornerstone of its therapeutic activity. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals. The distinct binding mode of raloxifene compared to endogenous estrogens results in a unique conformational change in the receptor, leading to the recruitment of different co-regulatory proteins and subsequent tissue-specific gene expression. This molecular mechanism underlies its beneficial effects as a SERM in the treatment and prevention of osteoporosis and the reduction of invasive breast cancer risk in postmenopausal women.[10]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. benchchem.com [benchchem.com]

- 6. Estrogen receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 7. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Silico Modeling of Raloxifene Hydrochloride Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in-silico modeling techniques used to elucidate the molecular interactions of raloxifene hydrochloride, a selective estrogen receptor modulator (SERM). By leveraging computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, researchers can gain profound insights into its mechanism of action, binding affinities with various biological targets, and pharmacokinetic properties. This document details the experimental protocols for these in-silico approaches, presents quantitative data in a structured format, and utilizes visualizations to illustrate key signaling pathways and experimental workflows, serving as a comprehensive resource for professionals in drug discovery and development.

Introduction

Raloxifene is a second-generation SERM that exhibits tissue-specific estrogenic and anti-estrogenic effects.[1] It is primarily used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk individuals.[2][3] The therapeutic efficacy of raloxifene stems from its differential interactions with estrogen receptors (ER), primarily ERα and ERβ.[2][4] In-silico modeling has become an indispensable tool in understanding these complex interactions at a molecular level, facilitating the prediction of binding modes, the quantification of binding affinities, and the rational design of novel SERMs with improved therapeutic profiles.

Molecular Interactions and Signaling Pathways

Raloxifene's pharmacological activity is dictated by its binding to estrogen receptors, which leads to a cascade of downstream signaling events that are tissue-dependent.

Estrogen Receptor Signaling

Raloxifene binds to both ERα and ERβ with high affinity, comparable to that of estradiol.[5][6] This binding induces a conformational change in the receptor, which in turn modulates the recruitment of co-activator and co-repressor proteins, leading to either agonistic or antagonistic effects.[4] In bone tissue, raloxifene acts as an estrogen agonist, promoting bone density.[1] Conversely, in breast and uterine tissues, it functions as an antagonist, inhibiting estrogen-driven cell proliferation.[7]

In-Silico Modeling Methodologies

A variety of computational techniques are employed to model the interactions of raloxifene with its biological targets. The general workflow for in-silico drug discovery provides a framework for these methodologies.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding the binding mode of raloxifene and estimating its binding affinity.

-

Protein Preparation:

-

Obtain the 3D crystal structure of ERα (e.g., PDB ID: 1ERR) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

-

Define the binding site by specifying a grid box encompassing the active site residues.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem (CID 5035).[3]

-

Optimize the ligand's geometry using a suitable force field.

-

Assign rotatable bonds.

-

-

Docking Execution:

-

Perform docking using software such as AutoDock Vina.

-

Set the exhaustiveness parameter (e.g., 8) to control the thoroughness of the search.

-

Generate multiple binding poses and rank them based on their docking scores.

-

-

Analysis of Results:

-

Visualize the docked poses and analyze the interactions (hydrogen bonds, hydrophobic interactions) between raloxifene and ERα residues.

-

The docking score provides an estimation of the binding affinity in kcal/mol.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the raloxifene-receptor complex over time, offering a more realistic representation of the biological system. These simulations are crucial for assessing the stability of the docked complex and refining the binding interactions.

-

System Preparation:

-

Use the best-docked pose of the raloxifene-ERα complex as the starting structure.

-

Select a suitable force field (e.g., CHARMM36, AMBER).

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system.

-

-

Equilibration:

-

Perform a two-step equilibration:

-

NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.

-

NPT (isothermal-isobaric) ensemble: Bring the system to the desired pressure (e.g., 1 bar) while maintaining a constant temperature.

-

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy to assess the stability and dynamics of the complex.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional activities of estrogen receptor alpha and beta in yeast properties of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Raloxifene Hydrochloride Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of early-stage research on analogs of raloxifene hydrochloride, a selective estrogen receptor modulator (SERM). The document consolidates key findings on the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel SERMs with improved therapeutic profiles.

Introduction to Raloxifene and the Rationale for Analog Development

Raloxifene is a second-generation SERM approved for the prevention and treatment of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer in high-risk postmenopausal women.[1] Its mechanism of action involves binding to estrogen receptors (ERs), specifically ERα and ERβ, and exerting tissue-selective agonist or antagonist effects.[2] While effective, raloxifene's clinical utility is accompanied by certain limitations, including a low bioavailability of approximately 2% and potential side effects.[2] These factors have driven the exploration of raloxifene analogs with the aim of enhancing efficacy, improving the safety profile, and refining tissue selectivity. Early-stage research has focused on modifying the core benzothiophene structure and the side chain of raloxifene to modulate its interaction with ERs and downstream signaling pathways.

Synthesis of Raloxifene Analogs

The synthesis of raloxifene analogs generally involves multi-step procedures starting from substituted benzothiophenes. A common strategy is the Friedel-Crafts acylation of a benzothiophene core with a substituted benzoyl chloride, followed by further modifications.[1][3][4] Researchers have explored various synthetic methodologies to introduce a diverse range of functional groups at different positions of the raloxifene scaffold.[5][6]

General Synthetic Workflow

The synthesis of many raloxifene analogs can be conceptualized through a generalized workflow. This involves the preparation of key intermediates, such as the benzothiophene core and the acylating agent, followed by their coupling and subsequent chemical transformations to yield the final analog.

Biological Evaluation of Raloxifene Analogs

The biological activity of newly synthesized raloxifene analogs is assessed through a series of in vitro and in vivo assays to determine their estrogen receptor binding affinity, cellular effects, and tissue-selective actions.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on raloxifene analogs, providing a comparative overview of their biological activities.

Table 1: Estrogen Receptor (ERα) Binding Affinity of Selected Raloxifene Analogs

| Compound | Modification | Relative Binding Affinity (RBA, Estradiol = 100) | IC50 (nM) | Reference |

| Raloxifene | - | 19 | 1.5 | [7] |

| Analog 1 | C6-Nitro | - | >1000 | [3] |

| Analog 2 | C6-Amino | - | 250 | [3] |

| LY357489 | Conformationally Restricted | - | 0.1 | [8] |

| Raloxifene 6-Monomethyl Ether | 6-OH Methylation | Significantly Reduced | - | [7] |

Table 2: In Vitro Proliferation of MCF-7 Breast Cancer Cells

| Compound | Concentration | % Inhibition of E2-stimulated Growth | EC50 (µM) | Reference |

| Raloxifene | 1 µM | 100 | 0.05 | [9] |

| Analog 3 | C4'-Fluoro | - | 0.04 | [2] |

| Analog 4 | C4'-Chloro | - | 0.06 | [2] |

| Analog 5 | C4'-Methyl | - | 0.2 | [2] |

Table 3: In Vivo Efficacy in Ovariectomized (OVX) Rat Model

| Compound | Dose (mg/kg/day) | % Prevention of Bone Mineral Density (BMD) Loss | Uterine Weight (% of Sham) | Reference |

| Raloxifene | 0.1 | 50 | 110 | [8] |

| Raloxifene | 1.0 | 80 | 120 | [8] |

| LY357489 | 0.01 | 60 | 105 | [8] |

| LY357489 | 0.1 | 95 | 115 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. This section outlines the protocols for key experiments used in the evaluation of raloxifene analogs.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.[7]

Materials:

-

Recombinant human ERα or ERβ

-

[³H]-Estradiol (radioligand)

-

Test compounds (raloxifene analogs)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compounds and reference compounds (e.g., unlabeled estradiol, raloxifene) in the assay buffer.

-

In a multi-well plate, add a fixed amount of the ER preparation to each well.

-

Add the serially diluted test compounds or reference compounds to the wells.

-

Add a fixed concentration of [³H]-estradiol to all wells.

-

Include control wells for total binding (ER + radioligand) and non-specific binding (ER + radioligand + a high concentration of unlabeled estradiol).

-

Incubate the plate at a controlled temperature (e.g., 4°C) to reach equilibrium.

-

Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantify the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.

MCF-7 Cell Proliferation Assay

This assay assesses the effect of raloxifene analogs on the proliferation of estrogen-sensitive human breast cancer cells.[9][10][11][12][13]

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Hormone-free medium (phenol red-free DMEM with charcoal-stripped FBS)

-

Test compounds (raloxifene analogs)

-

17β-Estradiol (E2)

-

Cell proliferation reagent (e.g., MTS, crystal violet)

-

96-well tissue culture plates

-

Plate reader

Procedure:

-

Culture MCF-7 cells in complete growth medium.

-

Prior to the assay, switch the cells to hormone-free medium for a period (e.g., 3-6 days) to deplete endogenous estrogens and synchronize the cells.

-

Seed the cells in 96-well plates at an appropriate density (e.g., 4,000 cells/well) in hormone-free medium and allow them to attach overnight.

-

Prepare serial dilutions of the test compounds and E2 in hormone-free medium.

-

Treat the cells with the test compounds in the presence or absence of a fixed concentration of E2 (to assess antagonist activity). Include vehicle controls.

-

Incubate the plates for a defined period (e.g., 6 days), changing the medium with fresh compounds every 2 days.

-

At the end of the incubation period, quantify cell proliferation using a suitable reagent according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of proliferation relative to the vehicle control and determine EC50 or IC50 values.

Ovariectomized (OVX) Rat Model of Osteoporosis

This in vivo model is widely used to evaluate the efficacy of compounds in preventing estrogen-deficiency-induced bone loss.[8][14][15][16][17]

Animals:

-

Female Sprague-Dawley or Wistar rats (typically 3-6 months old)

Procedure:

-

Acclimatize the rats to the housing conditions.

-

Perform bilateral ovariectomy (OVX) on the experimental groups to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) is performed on the control group.

-

Allow a post-operative period (e.g., 2 weeks) for the onset of bone loss.

-

Administer the test compounds (raloxifene analogs) or vehicle to the OVX rats daily via oral gavage or subcutaneous injection for a specified duration (e.g., 4-8 weeks).

-

At the end of the treatment period, euthanize the animals and collect relevant tissues.

-

Measure bone mineral density (BMD) of the femur and/or lumbar vertebrae using dual-energy X-ray absorptiometry (DEXA).

-

Analyze bone microarchitecture using micro-computed tomography (µCT).

-

Measure uterine weight as an indicator of estrogenic/anti-estrogenic effects in the uterus.

-

Analyze serum biomarkers of bone turnover (e.g., osteocalcin, CTX).

Signaling Pathways of Raloxifene and its Analogs

Raloxifene's tissue-selective effects are mediated through complex signaling pathways involving both genomic and non-genomic actions of the estrogen receptor.[2][18][19][20][21][22]

Classical Genomic Pathway (ERE-mediated)

In this pathway, the raloxifene-ER complex binds directly to estrogen response elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-repressors in tissues like the breast and uterus (antagonistic effect) or co-activators in bone (agonistic effect).

AP-1 Tethering Pathway

Raloxifene can also modulate gene expression without direct DNA binding by tethering to other transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos).[23] This interaction can lead to the activation of specific genes, contributing to the tissue-selective effects of raloxifene. The c-Jun N-terminal kinase (JNK) has been implicated in this pathway.[23]

Non-Genomic Signaling

Raloxifene can also initiate rapid, non-genomic signaling cascades by interacting with membrane-associated estrogen receptors.[18][24] These pathways often involve the activation of kinase cascades, such as the MAPK/ERK pathway, leading to downstream cellular effects that are independent of gene transcription.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of raloxifene analogs and their biological activity is crucial for rational drug design. Several key structural features have been identified as important for ER binding and activity.

-

The 6-hydroxyl group on the benzothiophene core is critical for high-affinity ER binding.[7]

-

The 4'-hydroxyl group on the 2-aryl substituent also contributes significantly to receptor binding.

-

The basic amine-containing side chain and its orientation relative to the core structure are important for discriminating between agonistic and antagonistic activity.[25]

-

Modifications at the C6 position of the benzothiophene core can significantly impact ER binding affinity and cellular activity.[3]

Conclusion

The early-stage research on this compound analogs has provided valuable insights into the structural requirements for selective estrogen receptor modulation. By systematically modifying the raloxifene scaffold, researchers have identified analogs with enhanced potency and altered tissue selectivity. The detailed experimental protocols and understanding of the underlying signaling pathways described in this guide are foundational for the continued development of novel SERMs with improved therapeutic potential for a range of hormone-related conditions. Future research in this area will likely focus on further optimizing the pharmacological properties of these analogs to achieve even greater clinical benefit.

References

- 1. heteroletters.org [heteroletters.org]

- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. libcatalog.usc.edu [libcatalog.usc.edu]

- 6. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Rat Model for Osteoporosis - Enamine [enamine.net]

- 9. benchchem.com [benchchem.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 13. mcf7.com [mcf7.com]

- 14. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]

- 15. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Establishment of ovariectomized rat model of osteoporosis [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. Raloxifene induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Raloxifene and its role in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Frontiers | Raloxifene Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. Activation of Estrogen Receptor α by Raloxifene Through an Activating Protein-1-Dependent Tethering Mechanism in Human Cervical Epithelial Cancer Cells: A Role for c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Non-genomic actions of estradiol and 4-OH-tamoxifen on murine breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Benzothiophene Scaffold: A Linchpin in the Function of Raloxifene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), stands as a critical therapeutic agent for the prevention and treatment of postmenopausal osteoporosis and for reducing the risk of invasive breast cancer in high-risk postmenopausal women.[1] Its clinical efficacy is intrinsically linked to its chemical architecture, in which the 2-arylbenzothiophene core is a fundamental structural motif.[2] This guide delves into the pivotal role of the benzothiophene structure in dictating raloxifene's interaction with estrogen receptors (ERs), its tissue-specific agonist and antagonist activities, and its modulation of downstream signaling pathways. A comprehensive understanding of these structure-function relationships is paramount for the rational design of next-generation SERMs with improved therapeutic profiles.

The Benzothiophene Core and Estrogen Receptor Binding

The defining characteristic of raloxifene's mechanism of action is its high-affinity binding to estrogen receptors alpha (ERα) and beta (ERβ).[3] The benzothiophene moiety serves as the rigid scaffold that correctly orients the key pharmacophoric elements for receptor interaction.

Structure-Activity Relationships

Extensive structure-activity relationship (SAR) studies have elucidated the critical contributions of the benzothiophene core and its substituents to ER binding and biological activity.[2][4]

-

6-Hydroxy Group: This phenolic hydroxyl group on the benzothiophene ring is crucial for high-affinity binding to the estrogen receptor. It is thought to mimic the 3-hydroxyl group of estradiol, forming a critical hydrogen bond within the ligand-binding pocket of the ER.[5]

-

2-Aryl Group: The p-hydroxyphenyl group at the 2-position of the benzothiophene is another key interaction point, likely mimicking the 17β-hydroxyl group of estradiol.[5]

-

4'-Substituents: Small, electronegative substituents at the 4'-position of the 2-aryl group, such as hydroxyl, fluoro, and chloro, are preferred for both in vitro and in vivo activity. Increased steric bulk at this position can lead to undesirable uterine stimulation.[2][4]

-

Benzothiophene Ring Substitutions: Additional substitutions at the 4-, 5-, or 7-positions of the benzothiophene ring generally result in reduced biological activity, highlighting the precise structural requirements for optimal receptor engagement.[2][4]

Quantitative Analysis of Binding Affinity

The binding affinity of raloxifene and its analogs for ERα and ERβ is a key determinant of their potency. The following table summarizes the binding affinities (Ki) and relative binding affinities (RBA) for raloxifene and related compounds.

| Compound | ERα Ki (nM) | ERβ Ki (nM) | ERα RBA (%) | ERβ RBA (%) |

| Estradiol | 0.115 (0.04–0.24) | 0.15 (0.10–2.08) | 100 | 100 |

| Raloxifene | 0.188–0.52 | 20.2 | 41.2 (7.8–69) | 5.34 (0.54–16) |

| Arzoxifene | 0.179 | N/A | N/A | N/A |

| Lasofoxifene | 0.229 | N/A | 10.2–166 | N/A |

Data compiled from multiple sources.[4][6] N/A indicates data not available.

Modulation of Estrogen Receptor Signaling

Upon binding to the ER, the benzothiophene core of raloxifene induces a unique conformational change in the receptor that is distinct from that induced by estradiol.[1] This altered conformation dictates the subsequent recruitment of transcriptional coactivators and corepressors, leading to tissue-specific gene regulation.

Classical Estrogen Receptor Signaling